molecular formula C21H21NO4S B2844713 N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034414-28-1

N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2844713
CAS RN: 2034414-28-1
M. Wt: 383.46
InChI Key: KQPWKAZNUVXUJW-UHFFFAOYSA-N
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Description

The compound “N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic molecule. It contains a furan ring, a benzyl group, a phenyl group, and a propanamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzyl is a substituent or haptic group derived from benzene. A phenyl group is a functional group characterized by a ring of six carbon atoms, making it an aromatic group. Propanamide is a type of amide.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The specifics of the synthesis would depend on the exact methods used by the chemist. Unfortunately, without more information or a specific synthesis route for this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its exact structure. The presence of the furan ring, benzyl group, phenyl group, and propanamide group suggests that it could participate in a variety of reactions. For example, the furan ring could potentially undergo reactions involving the oxygen atom .

Scientific Research Applications

Synthesis Methods

The compound N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide can be involved in various synthesis methods for creating furan derivatives. One approach for the synthesis of furans and cyclopentenones uses 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent. This method produces compounds such as 2-methyl-4-[(phenylsulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one, highlighting the utility of phenylsulfonyl-based reagents in creating structurally diverse furan derivatives (Watterson et al., 2003). Another strategy for preparing 2,4-disubstituted furans employs 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, showcasing a method to elaborate the furan structure further (Haines et al., 2011).

Chemical Reactions and Properties

The reactivity of sulfone derivatives in chemical synthesis provides pathways to create complex molecules. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for synthesizing 5-alkyl-2(5H)-furanones, allowing for the construction of molecules with potential bioactive properties (Tanaka et al., 1984). Additionally, the formation of 2,3-dihalo-1-(phenylsulfonyl)-1-propenes and their use in synthesizing annulated furans and cyclopentenones demonstrate the versatility of sulfone-based reagents in accessing a wide range of furan derivatives (Padwa et al., 1992).

Biological Activity

Substituted benzenesulfonamides, including those with structures related to N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide, have been explored for their biological activities. A novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides demonstrated potent inhibitory activity against membrane-bound phospholipase A2, indicating potential therapeutic applications (Oinuma et al., 1991).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-27(24,25)20-9-4-16(5-10-20)6-11-21(23)22-14-17-2-7-18(8-3-17)19-12-13-26-15-19/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPWKAZNUVXUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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